N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide
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Description
N-(3-chlorophenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H19ClN4O2S and its molecular weight is 426.92. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial Activities
Several studies have synthesized derivatives related to the given chemical structure, showing significant antimicrobial properties. For instance, compounds with similar structures have been synthesized and evaluated for their antimicrobial activity, demonstrating good antibacterial and antifungal activities comparable to reference drugs like streptomycin and fusidic acid (Hossan et al., 2012). This suggests that derivatives of the compound could be potent antimicrobial agents.
Anti-inflammatory Activities
Compounds with a similar chemical framework have been synthesized and tested for their anti-inflammatory properties. Research shows that such compounds exhibit good anti-inflammatory activity, comparable to Prednisolone®, a reference drug (Mohamed M. Abdulla, 2008). This indicates a promising area of application for derivatives of the mentioned compound in treating inflammatory conditions.
Heterocyclic Compound Synthesis
The synthesis of new heterocyclic compounds using derivatives similar to the compound has been extensively researched. These studies involve the synthesis of pyrimidinones, oxazinones, and other derivatives, showcasing the compound's utility as a precursor or intermediate in creating various heterocyclic systems with potential biological activities (Elian et al., 2014). This highlights its significance in medicinal chemistry and drug development.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O2S/c22-15-5-1-6-16(10-15)24-19(27)13-29-20-17-7-2-8-18(17)26(21(28)25-20)12-14-4-3-9-23-11-14/h1,3-6,9-11H,2,7-8,12-13H2,(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTLVBTWMYMLOMN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NC3=CC(=CC=C3)Cl)CC4=CN=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.